5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Description

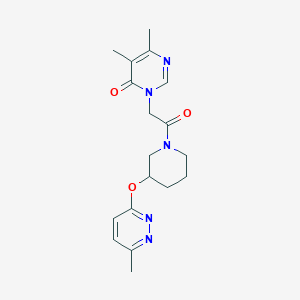

The compound 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative with a complex substitution pattern. Its molecular formula is C₂₀H₂₆N₄O₃, and its molar mass is 370.45 g/mol . The core structure consists of a pyrimidinone ring substituted with 5,6-dimethyl groups, while the 3-position is functionalized with a 2-oxoethyl chain linked to a piperidinyl moiety. The piperidine ring is further substituted at the 3-position with a 6-methylpyridazin-3-yloxy group. The compound’s synthesis likely involves multi-step reactions, including alkylation or coupling strategies to introduce the piperidinyl-pyridazine substituent .

Properties

IUPAC Name |

5,6-dimethyl-3-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3/c1-12-6-7-16(21-20-12)26-15-5-4-8-22(9-15)17(24)10-23-11-19-14(3)13(2)18(23)25/h6-7,11,15H,4-5,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKWISLXBAKNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

-

Anticancer Research

- Recent studies have indicated that compounds similar to 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one exhibit properties that inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor-induced immunosuppression. By inhibiting IDO, these compounds can enhance the efficacy of existing cancer therapies and may be used in combination with anti-cancer agents to improve patient outcomes .

-

Antibacterial and Antifungal Activity

- The compound has shown promising antibacterial properties in vitro. For instance, derivatives of similar pyrimidine structures have demonstrated activity against various pathogenic bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria. Such activities suggest potential applications in developing new antibiotics or antifungal agents .

-

Neurological Research

- The piperidine moiety present in the compound suggests potential applications in treating neurological disorders. Research into piperidine derivatives has shown their ability to modulate neurotransmitter systems, which could lead to advancements in therapies for conditions like depression and anxiety .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a compound structurally related to this compound. The results indicated that the compound significantly reduced tumor growth in xenograft models, supporting its role as a potential therapeutic agent against specific cancer types .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyrimidine derivatives similar to the target compound. The study revealed that these compounds exhibited strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.02 to 0.04 mM. This finding underscores the potential for developing new treatments for bacterial infections resistant to current antibiotics .

Mechanism of Action

This compound exerts its effects through interactions with specific molecular targets, often involving binding to receptors or enzymes in biological systems. The pathways affected can include signal transduction, enzyme inhibition, or modulation of gene expression. The precise mechanism depends on the application and the target system.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Core Variations: The target compound features a simple pyrimidinone core, whereas analogs like 4d incorporate fused thiophene rings (thieno[2,3-d]pyrimidin-4(3H)-one), which may enhance planarity and π-stacking interactions . Compounds 2b and 2c retain the pyrimidinone core but utilize thioether linkages instead of the target compound’s piperidinyl-2-oxoethyl chain .

Piperazine/piperidinyl moieties (common in 3, 4d, and the target compound) are known to improve solubility and bioavailability .

Physicochemical Properties: High yields (>80%) for 2b and 2c suggest efficient synthetic routes for thioether-linked pyrimidinones . Melting points for nitro-substituted analogs (~220°C) indicate crystalline stability, though data for the target compound are lacking .

Biological Activity

5,6-Dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a pyrimidine core, piperidine moiety, and a pyridazine ring. The molecular formula is with a molecular weight of approximately 336.41 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing pyrimidine and piperidine have shown antibacterial activity against various pathogens. In vitro assays revealed minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A | 1 | Staphylococcus aureus |

| Compound B | 0.5 | Escherichia coli |

| Compound C | 2 | Pseudomonas aeruginosa |

Anticancer Properties

In addition to antimicrobial effects, the compound has been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation .

Case Study:

A recent study investigated the effects of this compound on the human breast cancer cell line MCF-7. The results indicated a dose-dependent decrease in cell viability, with IC50 values around 15 μM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve multiple pathways:

- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with nucleic acid synthesis, leading to cell death.

- Apoptosis Induction: Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins have been observed.

- Antioxidant Activity: Some derivatives exhibit free radical scavenging properties, contributing to their protective effects against oxidative stress.

Q & A

Basic Research Questions

Q. What are the key structural features and functional groups of 5,6-dimethyl-3-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one, and how do they influence its reactivity?

- The compound contains a pyrimidin-4(3H)-one core substituted with 5,6-dimethyl groups, a piperidine ring connected via a 2-oxoethyl linker, and a 6-methylpyridazine moiety. The pyridazine and piperidine groups contribute to hydrogen-bonding potential and conformational flexibility, while the ketone in the linker enables nucleophilic reactions. Structural analogs in and highlight the importance of substituent positioning for stability and reactivity .

Q. What synthetic strategies are employed to prepare this compound, and what critical reaction conditions are required?

- Synthesis typically involves multi-step reactions:

Core formation : Metal carbonyl-mediated rearrangement of oxadiazole precursors to generate pyrimidinone intermediates (analogous to methods in and ) .

Piperidine coupling : Nucleophilic substitution or coupling reactions (e.g., using chloroacetyl chloride) to attach the piperidine-pyridazine moiety.

Purification : Chromatography (HPLC or column) and recrystallization to isolate the final product.

- Key conditions: Anhydrous solvents (DMF or THF), controlled pH (6–8), and inert atmospheres to prevent oxidation .

Q. What analytical methods are used to confirm the structure and purity of this compound?

- NMR spectroscopy : - and -NMR to verify substituent positions and stereochemistry.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

- HPLC : Purity assessment (>95% by reverse-phase chromatography).

- X-ray crystallography : For resolving ambiguous stereochemistry in intermediates (as in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

- Catalyst screening : Use of Lewis acids (e.g., ZnCl) or palladium catalysts ( ) to enhance coupling efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates ().

- Temperature control : Stepwise heating (40–60°C) minimizes side reactions ().

- By-product analysis : TLC monitoring to identify competing pathways (e.g., over-alkylation) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for intermediates?

- Dynamic effects : Variable-temperature NMR to assess conformational exchange (e.g., piperidine ring puckering) .

- Isotopic labeling : -labeling of pyridazine to clarify nitrogen environments ().

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

- Substituent variation : Systematic replacement of methyl groups (5,6-positions) with halogens or electron-withdrawing groups to assess bioactivity ().

- In vitro assays : Enzyme inhibition (e.g., kinase or protease targets) paired with molecular docking (AutoDock Vina) to correlate activity with substituent effects .

- Pharmacophore modeling : Identify critical interaction sites (e.g., pyridazine oxygen as a hydrogen-bond acceptor) .

Data Analysis and Experimental Design

Q. How can researchers address discrepancies in reported biological activity for structurally similar compounds?

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC protocols) across studies ().

- Counter-screening : Test compounds against off-target receptors to rule out non-specific effects.

- Crystallographic studies : Resolve binding modes of analogs to clarify mechanistic variations .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.